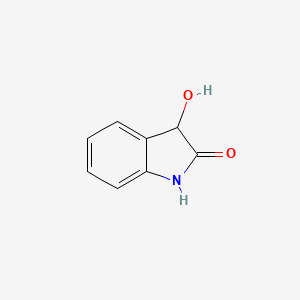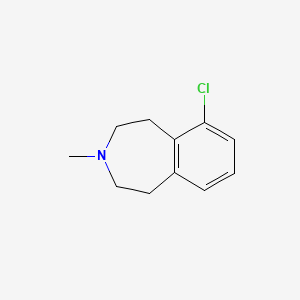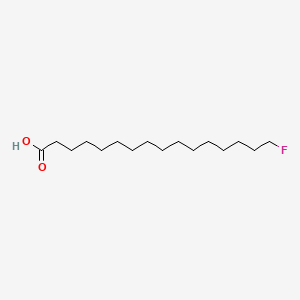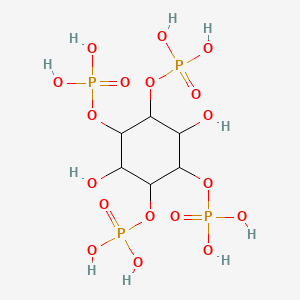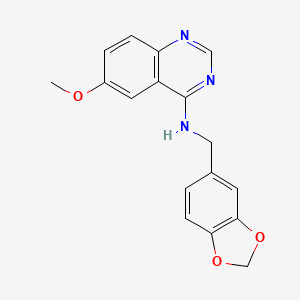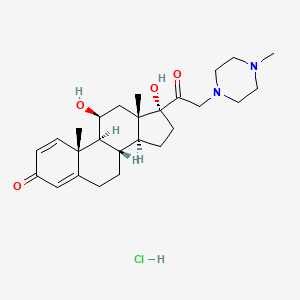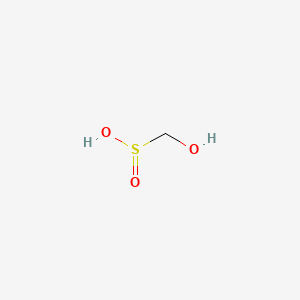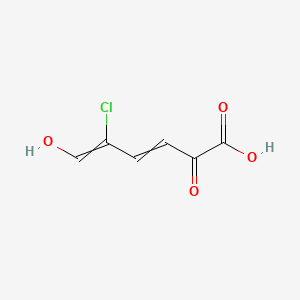
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is a chemical compound with the molecular formula C6H5ClO4. It is an α,β-unsaturated monocarboxylic acid that features hydroxy and oxo groups at positions 2 and 6, respectively. This compound is known for its role as a bacterial xenobiotic metabolite, produced by the metabolism of xenobiotic compounds in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid can be achieved through various organic reactions. One common method involves the chlorination of 2-hydroxy-6-oxo-2,4-hexadienoic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxy derivatives, substituted derivatives, and oxidized products .
Scientific Research Applications
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in bacterial metabolism and its potential as a biomarker for xenobiotic degradation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of various metabolites. The compound’s effects are mediated through pathways involving oxidative and reductive transformations .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-oxo-2,4-heptadienoic acid: Similar in structure but lacks the chlorine atom.
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Contains a phenyl group instead of a chlorine atom.
5-Chloro-2-hydroxymuconic semialdehyde: Another chlorinated derivative with similar properties
Uniqueness
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and oxo groups, along with the chlorine atom, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H5ClO4 |
|---|---|
Molecular Weight |
176.55 g/mol |
IUPAC Name |
5-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-8)1-2-5(9)6(10)11/h1-3,8H,(H,10,11) |
InChI Key |
MKQLZCILXXKHEB-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)C(=O)O)C(=CO)Cl |
Synonyms |
2-hydroxy-5-chloromuconic acid semialdehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)
